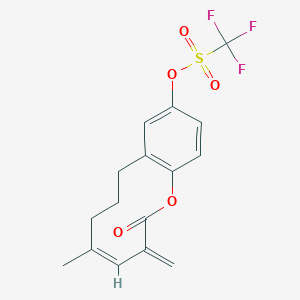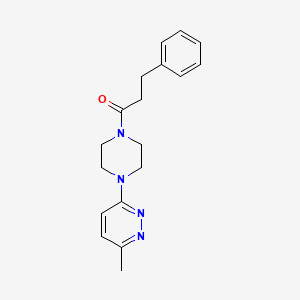![molecular formula C8H17NO4S B14131543 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid CAS No. 1396964-37-6](/img/structure/B14131543.png)
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C8H17NO4S and a molecular weight of 223.29 g/mol This compound is characterized by the presence of a methyl group, a propylsulfonyl group, and an amino group attached to a butanoic acid backbone
Méthodes De Préparation
The synthesis of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-aminobutanoic acid with propylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-2-aminobutanoic acid and propylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-methyl-2-aminobutanoic acid is dissolved in an appropriate solvent (e.g., dichloromethane), and propylsulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated.
Analyse Des Réactions Chimiques
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, converting it to a nitro group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparaison Avec Des Composés Similaires
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be compared with other similar compounds, such as:
3-Amino-2-methylbutanoic acid: This compound lacks the propylsulfonyl group and has different chemical properties and reactivity.
3-Methyl-2-aminobutanoic acid: Similar to the previous compound but without the sulfonyl group, leading to different biological and chemical behavior.
2-[(Propylsulfonyl)amino]butanoic acid: This compound has a similar structure but lacks the methyl group, affecting its overall reactivity and applications.
Propriétés
Numéro CAS |
1396964-37-6 |
|---|---|
Formule moléculaire |
C8H17NO4S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
3-methyl-2-(propylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-4-5-14(12,13)9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
XMKUYVPMMCHTDB-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)

![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)




![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
